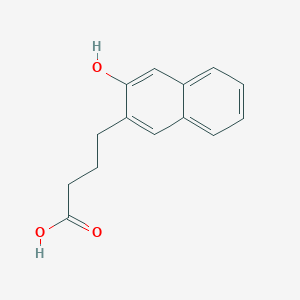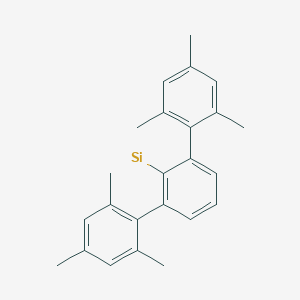
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation and methoxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Methoxy and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- involves its redox properties. It can act as an oxidizing or reducing agent, interacting with cellular components and disrupting normal cellular functions. This compound targets specific molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Known for its biological activities and used in various applications.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with distinct chemical properties.
Uniqueness
1,4-Naphthalenedione, 2-ethyl-3-hydroxy-5,6,8-trimethoxy-7-methyl- stands out due to its multiple methoxy groups and unique substitution pattern, which confer specific chemical and biological properties not found in simpler naphthoquinone derivatives.
Properties
CAS No. |
335202-70-5 |
|---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-5,7,8-trimethoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H18O6/c1-6-8-11(17)9-10(13(19)12(8)18)16(22-5)15(21-4)7(2)14(9)20-3/h17H,6H2,1-5H3 |
InChI Key |
BUUJTVUEOIYOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C(=C2OC)C)OC)OC)C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


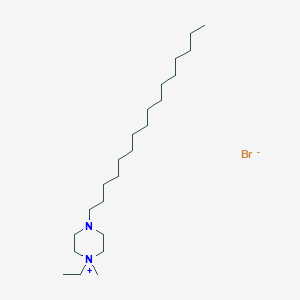
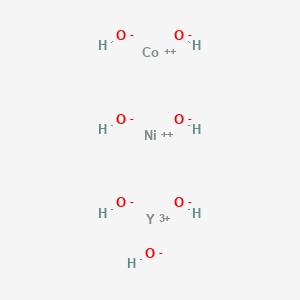





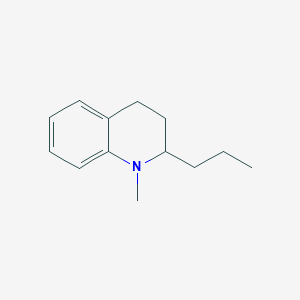

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)

